2-(2-Hydroxypropionylamino)-benzamide
Description
2-(2-Hydroxypropionylamino)-benzamide is a benzamide derivative characterized by a hydroxypropionylamino substituent attached to the benzamide core. Benzamides are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The hydroxypropionylamino group introduces hydrogen-bonding capacity and enhanced solubility compared to simpler benzamide derivatives.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-hydroxypropanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-6,13H,1H3,(H2,11,14)(H,12,15) |
InChI Key |
GDRIDNGVFSNDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropionylamino)-benzamide typically involves the reaction of benzamide with 2-hydroxypropionic acid (lactic acid) under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzamide and the hydroxypropionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropionylamino)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropionylamino)-benzamide
Reduction: Formation of 2-(2-Hydroxypropylamino)-benzamide
Substitution: Formation of nitro or halogenated derivatives of this compound
Scientific Research Applications
2-(2-Hydroxypropionylamino)-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropionylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropionylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: The synthesis of Rip-D (34% yield) demonstrates challenges in introducing hydroxyl groups compared to non-hydroxylated analogs like Rip-B (80% yield) . This suggests that the hydroxypropionylamino group in the target compound may require optimized conditions for efficient synthesis.
- Activity vs. Structure: F12016’s lack of reported activity highlights the critical role of substituents; replacing the indole-oxoacetamide group (F12016) with a hydroxypropionylamino moiety (target compound) could enhance target engagement .
Physicochemical and Functional Properties
- Solubility: The hydroxypropionylamino group’s hydroxyl and amide functionalities enhance water solubility compared to lipophilic analogs like 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide () .
- Electronic Effects: The dichlorobenzamide in Compound 1 () introduces electron-withdrawing effects, which may alter binding affinity compared to the electron-donating hydroxypropionylamino group in the target compound .
Pharmacological Potential
- Target Specificity: Compound 1’s pyrimidine core and dichlorobenzamide structure () are associated with EGFR inhibition, suggesting that the target compound’s hydroxypropionylamino group could be tailored for kinase-targeted therapies .
- Crystallinity : The hydrogen-bonded dimers observed in 2-(methylsulfinyl)benzamide () underscore the importance of solid-state properties in drug formulation, a factor that may apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
